molecular formula C24H20N6O6 B2661483 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide CAS No. 330675-71-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide

Cat. No.: B2661483
CAS No.: 330675-71-3
M. Wt: 488.46
InChI Key: PZKQXFQKYYOUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Benzimidazole-Morpholino-Dinitrobenzamide Conjugation

The structural complexity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide arises from three key components:

  • Benzimidazole Core : The planar, aromatic benzimidazole system facilitates π-π stacking interactions with protein binding pockets, while its nitrogen atoms participate in hydrogen bonding. This moiety is frequently employed in drug design due to its versatility in targeting enzymes such as α-amylase, α-glucosidase, and cyclooxygenase (COX).
  • Morpholino Substituent : The 4-morpholino group enhances solubility and bioavailability through its polar oxygen atom, which can form hydrogen bonds with aqueous environments or enzymatic residues. Morpholino derivatives are known to improve pharmacokinetic profiles by modulating lipophilicity and membrane permeability.
  • 3,5-Dinitrobenzamide Unit : The electron-withdrawing nitro groups at the 3- and 5-positions of the benzamide ring stabilize negative charge density, potentially enhancing interactions with positively charged amino acid residues in target proteins. This motif is associated with increased binding affinity in enzyme inhibition studies, particularly for oxidoreductases and hydrolases.

The conjugation of these subunits creates a multifunctional scaffold capable of simultaneous interactions with multiple therapeutic targets. For instance, molecular docking studies of analogous benzimidazole-urea hybrids have demonstrated strong binding to α-amylase and α-glucosidase, with inhibition constants comparable to acarbose. Similarly, morpholino-containing benzimidazole derivatives exhibit anti-inflammatory activity by stabilizing interactions with COX-2 and phospholipase A2.

Table 1: Comparative Bioactivity of Benzimidazole Hybrid Analogues

Hybrid Structure Target Enzyme IC₅₀ (μM) Key Structural Features
Benzimidazole-urea 3g α-Amylase 3.86 Morpholino, nitro groups
Benzimidazole-pyrazole 6h B-cell lymphoma 8.65* Fluorophenyl, pyrazole
Benzimidazole derivative B4 Phospholipase A2 2.4 Pyridine-2-amine, morpholino
Target Compound Hypothesized Targets N/A Benzimidazole, morpholino, dinitrobenzamide

*Binding affinity (kcal/mol).

Historical Evolution of Polypharmacological Benzimidazole Hybrids

The development of benzimidazole hybrids has evolved through three distinct phases:

  • First-Generation Benzimidazoles (1970s–1990s) : Early derivatives, such as albendazole and thiabendazole, focused on antiparasitic applications. Their mechanism relied on disrupting microtubule polymerization in helminths, but limited solubility and off-target effects restricted broader use.
  • Second-Generation Hybrids (2000s–2010s) : Researchers began integrating benzimidazoles with sulfonamides, thiazolidinediones, and triazoles to expand therapeutic scope. For example, benzimidazole-sulfonamide hybrids demonstrated dual activity as carbonic anhydrase inhibitors and anticancer agents. The introduction of morpholino groups in this period, as seen in compound B5 (2-[(morpholin-4-yl)-methyl]-1H-benzimidazole), marked a shift toward improved pharmacokinetics.
  • Third-Generation Multi-Target Agents (2020s–Present) : Modern designs prioritize polypharmacology by combining benzimidazoles with nitroaromatics and heterocycles. The 2023 synthesis of benzimidazole-urea hybrids 3a–h revealed that nitro-substituted derivatives (e.g., 3g ) exhibit superior antioxidant and antidiabetic activities compared to non-nitrated analogues. Similarly, the 2024 report on benzimidazole derivatives B4 and B8 highlighted enhanced anti-inflammatory efficacy through dual COX-2 and phospholipase A2 inhibition.

The target compound, This compound , epitomizes this third-generation trend. Its design likely draws inspiration from the success of nitro-functionalized benzimidazoles in α-amylase inhibition and morpholino-enhanced anti-inflammatory agents. The strategic placement of nitro groups at both the 3- and 5-positions may further optimize charge distribution for binding to oxidoreductases, while the morpholino group addresses solubility limitations observed in earlier dinitrobenzamide derivatives.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-yl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O6/c31-24(27-17-6-2-1-5-16(17)23-25-18-7-3-4-8-19(18)26-23)15-13-20(29(32)33)22(21(14-15)30(34)35)28-9-11-36-12-10-28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQXFQKYYOUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs from literature include:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
Target Compound Benzimidazole-phenyl 3,5-dinitro, 4-morpholino High electron deficiency, moderate solubility
2-(3,5-Dinitrophenyl)-1H-benzimidazole () Benzimidazole 3,5-dinitrophenyl Precursor for sulfonamide derivatives
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)benzene-1,4-diamine (2f, ) Benzimidazole-phenyl 4-aminophenyl Enhanced H-bonding capacity
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles (7–9, ) Triazole-phenyl Sulfonyl, difluorophenyl Antifungal/antibacterial activity
Bis(morpholino-triazine) derivatives () Triazine Morpholino, ureido-benzamide Kinase inhibition, solubility enhancers

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target’s 3,5-dinitro groups create a highly electron-deficient aromatic system, contrasting with sulfonyl () or amino () substituents. This enhances electrophilic reactivity but reduces solubility compared to sulfonamides .
  • Morpholino vs.
  • Benzimidazole vs. Triazole/Triazine Cores: Benzimidazole offers π-π stacking and H-bonding capabilities, while triazines () prioritize planar geometry for kinase binding .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure combines a benzimidazole core with morpholine and dinitrobenzamide functionalities, which may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative.
  • Nitration : Introduction of nitro groups using a nitrating agent (concentrated nitric acid and sulfuric acid).
  • Morpholine Attachment : Nucleophilic substitution to attach the morpholine ring.
  • Final Coupling : Combining the morpholino-nitrobenzimidazole intermediate with a benzamide derivative under specific conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

In one study, the anticancer activity was evaluated against human colorectal carcinoma cell lines (HCT116). The results demonstrated that certain derivatives had IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), indicating potent activity against cancer cells .

CompoundIC50 (µM)Remarks
N95.85More potent than 5-FU
N184.53Significant inhibition
5-FU9.99Standard control

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored. Compounds derived from similar structures showed activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported in the range of 1.27 to 2.65 µM for effective strains .

CompoundMIC (µM)Target Organisms
N11.27Gram-positive
N81.43E. coli
N222.60Klebsiella spp

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Interaction : The benzimidazole moiety is known to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.
  • Reactive Oxygen Species Generation : The nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • Anticancer Studies : A series of benzimidazole derivatives were tested against HCT116 cells, revealing promising anticancer activity with several compounds outperforming traditional chemotherapeutics.
  • Antimicrobial Evaluations : Various derivatives demonstrated significant antimicrobial properties against clinically relevant pathogens, suggesting potential for development into therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.